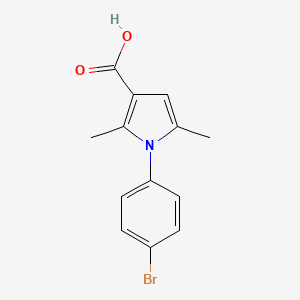

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-8-7-12(13(16)17)9(2)15(8)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGDDDSULIWSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-bromoaniline, followed by the formation of the pyrrole ring through a Paal-Knorr synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of 1-(phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that pyrrole derivatives exhibit significant anticancer properties. Studies have shown that 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can inhibit the proliferation of certain cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in human breast cancer cells through apoptosis induction mechanisms .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs .

- Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects, suggesting that the compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress pathways .

Material Science Applications

- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form thin films with good charge transport properties is particularly noteworthy .

- Polymer Chemistry : This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength, which is advantageous for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Bromine vs. Chlorine/Fluorine : The bromine atom’s larger atomic radius increases steric bulk and enhances leaving-group ability in nucleophilic substitutions compared to chlorine or fluorine .

- Solubility : Fluorinated analogs exhibit improved aqueous solubility due to fluorine’s polarity, whereas brominated derivatives are more lipophilic .

Commercial Availability and Pricing

Biological Activity

1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a bromophenyl group and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C13H12BrNO2

- Molecular Weight : 294.14 g/mol

- CAS Number : 694465-29-7

The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity through mechanisms such as halogen bonding, which may improve binding affinity to biological targets compared to its analogs like chloro or fluoro derivatives .

Biological Activity Overview

Research indicates that compounds within the pyrrole family exhibit a wide range of biological activities. Specifically, this compound has been explored for its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

A study evaluating various pyrrole derivatives demonstrated that compounds similar to this compound possess significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 3.125 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Various Gram-positive bacteria |

| Pyrrole derivatives (e.g., pyrrole benzamide) | 3.125 - 12.5 | Staphylococcus aureus |

Anticancer Activity

In vitro studies have suggested that pyrrole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular pathways such as apoptosis and cell cycle regulation. Further research is necessary to elucidate the specific pathways affected by this compound.

Structure-Activity Relationship (SAR)

The biological activities of pyrrole derivatives are closely linked to their structural features. Modifications at various positions of the pyrrole ring can significantly influence potency and selectivity against specific biological targets. For instance, the introduction of electron-withdrawing groups enhances the activity against certain pathogens .

Case Studies

Case Study 1: Antitubercular Activity

A related study focused on pyrrole-based compounds designed to target Mycobacterium tuberculosis (Mtb). Compounds with similar structural motifs displayed potent anti-TB activity with MIC values below 0.016 µg/mL and low cytotoxicity (IC50 > 64 µg/mL). This suggests that modifications in the pyrrole structure can yield promising candidates for drug development against resistant strains of tuberculosis .

Case Study 2: Dual Acting Inhibitors

Research involving pyrrole derivatives has also identified dual-action inhibitors targeting both acetylcholinesterase (AChE) and monoamine oxidase (MAO). This dual inhibition is beneficial in treating neurodegenerative diseases like Alzheimer's, showcasing the versatility of pyrrole compounds in therapeutic applications .

Q & A

Basic: What are the key considerations in synthesizing 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can reaction intermediates be characterized?

Answer:

The synthesis typically involves introducing the bromophenyl group via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides with boronic acids. For intermediates, column chromatography (e.g., silica gel) is critical for purification. Characterization relies on 1H/13C NMR to confirm substituent integration and coupling patterns, LCMS to verify molecular weight, and FT-IR to identify the carboxylic acid moiety (-COOH stretch ~2500-3300 cm⁻¹). For example, ethyl ester intermediates (common in pyrrole synthesis) may require hydrolysis under acidic conditions to yield the final carboxylic acid .

Basic: Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Resolve methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.3–7.6 ppm for bromophenyl).

- LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 310.2 for C13H12BrNO2).

- X-ray crystallography : Definitive proof of stereochemistry and crystal packing (e.g., monoclinic systems, space group P21/c) .

- Elemental analysis : Validate purity (>95%) and stoichiometry .

Advanced: How can researchers resolve contradictions between computational (DFT) predictions and experimental crystallographic data for this compound?

Answer:

Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. Strategies include:

- Re-optimizing DFT calculations with polarizable continuum models (PCM) to mimic solvent environments.

- Performing Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts) influencing crystal structure .

- Validating with multiple crystal forms (polymorphs) to assess conformational flexibility .

Advanced: What strategies optimize synthetic yield when steric hindrance from the 2,5-dimethyl groups impedes reactivity?

Answer:

- Ligand design : Use bulky ligands (e.g., XPhos) to stabilize transition states in coupling reactions.

- Microwave-assisted synthesis : Enhance reaction kinetics under controlled temperature/pressure.

- Protecting groups : Temporarily block the carboxylic acid to reduce steric clash during pyrrole functionalization .

Basic: How can researchers assess the compound’s purity and stability under varying storage conditions?

Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor degradation products.

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) for 48–72 hours.

- LCMS/MS : Track hydrolysis or decarboxylation by identifying fragments (e.g., loss of CO2, m/z 266.1) .

Advanced: How to design a robust bioactivity study to evaluate this compound’s potential as an antifungal agent while minimizing false positives?

Answer:

- Primary screening : Use Candida albicans or Aspergillus niger in broth microdilution assays (MIC values).

- Secondary assays : Validate hits with time-kill kinetics and biofilm inhibition studies.

- Control for aggregation : Include detergent (e.g., 0.01% Triton X-100) to rule out nonspecific inhibition.

- SAR analysis : Compare with analogs (e.g., 4-chlorophenyl derivatives) to identify critical substituents .

Advanced: What approaches enable regioselective functionalization of the pyrrole ring for structure-activity relationship (SAR) studies?

Answer:

- Directing groups : Introduce temporary substituents (e.g., -COOEt) to steer electrophilic substitution to the C4 position.

- Transition-metal catalysis : Use Pd/Ni to facilitate C-H activation at specific sites.

- NOESY NMR : Detect spatial proximity of substituents to confirm regiochemistry post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.